molecular formula C8H7F4N B3431791 (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine CAS No. 929804-89-7

(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine

Cat. No. B3431791
CAS RN: 929804-89-7
M. Wt: 193.14 g/mol
InChI Key: FRDAKAYQSQLWRW-ZETCQYMHSA-N
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Description

“(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine” is a chemical compound with the molecular formula C8H10FN . It is used in organic synthesis . It acts as a ligand and forms a coordination complex, diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II), by reacting with palladium(II) acetate .


Synthesis Analysis

The synthesis of “(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine” involves organic synthesis processes . It acts as a ligand and forms a coordination complex, diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II), by reacting with palladium(II) acetate .


Molecular Structure Analysis

The molecular structure of “(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine” is characterized by a molecular formula of C8H10FN . The average mass is 139.170 Da and the monoisotopic mass is 139.079727 Da .


Chemical Reactions Analysis

“(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine” is used in organic synthesis . It acts as a ligand and forms a coordination complex, diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II), by reacting with palladium(II) acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine” include a density of 1.1±0.1 g/cm3, boiling point of 185.4±15.0 °C at 760 mmHg, vapour pressure of 0.7±0.4 mmHg at 25°C, enthalpy of vaporization of 42.2±3.0 kJ/mol, and flash point of 74.0±8.3 °C . The index of refraction is 1.513, molar refractivity is 39.3±0.3 cm3, and molar volume is 130.9±3.0 cm3 .

Scientific Research Applications

Fluoroalkylation in Aqueous Media

Fluoroalkylation, including trifluoroethylation, is a critical area of research due to the unique properties imparted by fluorine atoms, such as increased stability and novel reactivity. Aqueous fluoroalkylation, which includes the use of compounds like (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine, offers an environmentally friendly approach to introducing fluorine-containing functionalities into target molecules. These methodologies are important for the synthesis of new pharmaceuticals, agrochemicals, and functional materials under green chemistry principles (Hai‐Xia Song et al., 2018).

Polymer and Fluoropolymer Research

Fluoropolymers are high molecular weight polymers with exceptional chemical, thermal, and biological stability. The incorporation of fluorinated compounds, including (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine, into polymers, can significantly affect their properties, making them invaluable in various applications ranging from industrial to medical fields. Fluoropolymers are known for their negligible residual monomer content, low to no leachables, and practical insolubility in water, which underscores their distinct classification within material science (Barbara J Henry et al., 2018).

Environmental and Degradation Studies

The study of polyfluoroalkyl chemicals in the environment, including degradation pathways and environmental fate, is critical. Compounds like (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine may serve as precursors or intermediates in the formation of perfluoroalkyl and polyfluoroalkyl substances (PFASs), which are of significant environmental concern. Understanding the microbial degradation of fluoroalkyl chemicals and their transformation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) is essential for assessing the environmental impact and developing remediation strategies (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Analytical and Sensory Applications

The development of fluorescent chemosensors based on fluorinated compounds highlights the utility of (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine in detecting a variety of analytes due to its unique electronic properties. These chemosensors can detect metal ions, anions, and neutral molecules with high selectivity and sensitivity, demonstrating the compound's versatility in analytical chemistry (P. Roy, 2021).

Safety and Hazards

The safety data sheet advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDAKAYQSQLWRW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225440
Record name (αS)-4-Fluoro-α-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine

CAS RN

929804-89-7
Record name (αS)-4-Fluoro-α-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929804-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-4-Fluoro-α-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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